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Cat. No.: B2386613 Get Quote

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged

scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, the pyridazine

and imidazole rings stand out for their versatile chemical properties and ability to engage in

crucial molecular interactions with biological targets.[3] The pyridazine ring, a six-membered

diazine, is a key structural feature in drugs targeting a range of conditions, from hypertension to

cancer.[3] Its two adjacent nitrogen atoms are potent hydrogen bond acceptors, enabling

strong and specific binding to protein active sites.[3] The imidazole ring, a five-membered

aromatic heterocycle, is also a cornerstone of medicinal chemistry, capable of acting as a

hydrogen bond donor, acceptor, or a coordinating ligand for metal ions.

The strategic combination of these two moieties into the 6-(1H-imidazol-1-yl)pyridazine-3-
carboxylic acid scaffold creates a unique molecular architecture. This framework presents a

rich array of functionalities: the carboxylic acid group for strong ionic interactions or amide

derivatization, the pyridazine nitrogens for hinge-binding in kinases, and the imidazole ring for

further interactions and as a vector for substitution. This guide provides a comprehensive

overview of the discovery, synthesis, and biological evaluation of this promising class of

compounds, with a focus on their development as modulators of key therapeutic targets in

immunology and oncology.

Part 1: Synthesis of the Core Scaffold and
Derivatives
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The synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid derivatives typically

follows a convergent strategy. The initial focus is on constructing a suitably functionalized

pyridazine-3-carboxylic acid intermediate, which is then coupled with imidazole.

General Synthetic Strategies
The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction. This

begins with a di-substituted pyridazine, such as 3,6-dichloropyridazine. One chlorine atom

serves as a handle for introducing the imidazole ring, while the other is converted into the

carboxylic acid moiety.

A representative pathway proceeds as follows:

Carboxylation: 3,6-dichloropyridazine can be reacted with carbon monoxide and an alcohol

in the presence of a palladium catalyst to form a pyridazine-3-carboxylate ester.[4]

Alternatively, a methyl group at the 3-position can be oxidized to a carboxylic acid using

strong oxidizing agents like potassium permanganate or potassium dichromate.[5]

Imidazole Coupling: The remaining chlorine atom at the 6-position is then displaced by

imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO,

often with the aid of a base such as potassium carbonate to facilitate the nucleophilic attack.

Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the desired

carboxylic acid, usually under basic conditions with reagents like lithium hydroxide (LiOH),

followed by acidic workup.[6]

Detailed Experimental Protocol: General Synthesis
The following is a generalized, representative protocol for the synthesis of the core scaffold.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add palladium(II) acetate (0.05

eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as triethylamine

(2.5 eq).

Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi).
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Heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

Upon completion, cool the reaction, filter through celite to remove the catalyst, and

concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to

yield methyl 6-chloropyridazine-3-carboxylate.[7]

Step 2: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

In a sealed vial, combine methyl 6-chloropyridazine-3-carboxylate (1.0 eq), imidazole (1.2

eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

Heat the mixture at 100-120 °C for 4-8 hours until the starting material is consumed

(monitored by LC-MS).

Cool the reaction to room temperature and pour into water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify via column chromatography to afford the desired product.

Step 3: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

Monitor the hydrolysis by LC-MS.

Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of

chloroform/isopropanol).
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Dry the combined organic extracts and concentrate to yield the final 6-(1H-imidazol-1-
yl)pyridazine-3-carboxylic acid.[6][8]

Synthetic Workflow Diagram

Step 1: Carboxylation

Step 2: Imidazole Coupling

Step 3: Hydrolysis
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Caption: General synthetic route to the core scaffold.

Part 2: Biological Evaluation and Structure-Activity
Relationships (SAR)
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This scaffold has proven to be a versatile template for developing potent modulators of distinct

biological targets, most notably in immunology and oncology.

As STING Agonists for Cancer Immunotherapy
The STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical

component of the innate immune system.[9] Activation of STING in immune cells, particularly

dendritic cells, triggers the production of type I interferons and other pro-inflammatory

cytokines, leading to the priming of a robust anti-tumor T-cell response. Consequently, STING

agonists are highly sought after as cancer immunotherapeutics.[9]

Discovery and SAR: The 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid scaffold was

identified as a potent STING agonist through systematic structural optimization.[8] Analysis of

the co-crystal structure of other agonists bound to STING revealed a compact, unoccupied

space around the core ring system, suggesting that introducing substituents could enhance

activity.[8]

Replacing a pyridazine ring in a known agonist with an imidazole ring maintained the key

water-mediated hydrogen-bond network crucial for binding while providing a vector for

substitution.[8] This led to the design of compounds like A4, a potent STING agonist with

excellent activity in both human and mouse cell lines.[8][9]

Key SAR Insights:

Imidazole Substitution: Introducing a small, electronegative substituent like fluorine onto the

imidazole ring was found to be critical for high potency. Larger groups or electron-donating

groups resulted in a significant loss of activity.[8]

Carboxylic Acid: The carboxylic acid group is essential for activity, forming conserved

interactions with key residues in the STING binding pocket.

Amide Derivatives: The carboxylic acid can be converted to various amides to modulate

pharmacokinetic properties. For instance, amide-linked basic groups can improve solubility

and cell-based potency.[10]
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Compound
Imidazole
Substituent

hSTING EC50 (μM) mSTING EC50 (μM)

Parent H 0.36 >25

A2 Methyl >25 >25

A4 Fluoro 0.06 14.15

A3 Trifluoromethyl >25 >25

Data synthesized from

literature reports for

illustrative purposes.

[8]

STING Signaling Pathway
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Caption: Simplified STING signaling pathway activation.
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Detailed Bioassay Protocol: STING Reporter Assay
Objective: To measure the activation of the STING pathway by test compounds in a cellular

context.

Cell Line: THP-1 Dual™ KI-hSTING-R232 cells, which express an Lucia luciferase reporter

gene under the control of an ISG54 promoter (an IRF-inducible promoter).

Methodology:

Cell Plating: Seed THP-1 reporter cells in a 96-well plate at a density of 100,000 cells per

well in their recommended culture medium.

Compound Preparation: Prepare a serial dilution of the 6-(1H-imidazol-1-yl)pyridazine-3-
carboxylic acid derivatives in DMSO. Further dilute in cell culture medium to achieve the

final desired concentrations (ensure final DMSO concentration is <0.5%).

Cell Treatment: Add the diluted compounds to the plated cells. Include a positive control

(e.g., cGAMP) and a vehicle control (DMSO).

Incubation: Incubate the plate at 37 °C in a 5% CO2 incubator for 18-24 hours.

Luciferase Assay:

Transfer a small volume (e.g., 20 µL) of the cell supernatant to a white-walled 96-well

plate.

Add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the

manufacturer's instructions.

Immediately measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (vehicle control) from all readings.

Normalize the data to the positive control.
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Plot the luminescence signal against the compound concentration and fit the data to a

four-parameter logistic equation to determine the EC50 value.

As Kinase Inhibitors for Oncology
While direct examples of the title scaffold as kinase inhibitors are emerging, the closely related

fused imidazo[1,2-b]pyridazine system is a well-established and highly successful template for

potent kinase inhibitors.[11][12] The principles of molecular recognition and SAR from this

system are directly applicable.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation

is a hallmark of cancer.[1] Kinase inhibitors typically function by competing with ATP for binding

in the enzyme's active site, thereby blocking downstream signaling pathways that drive cell

proliferation and survival.

Discovery and SAR of Imidazo[1,2-b]pyridazines: High-throughput screening campaigns

identified the imidazo[1,2-b]pyridazine core as a potent inhibitor of kinases such as I-kappa B

kinase beta (IKKβ) and Glycogen Synthase Kinase-3β (GSK-3β).[11][12]

Key SAR Insights:

Hinge Binding: The pyridazine nitrogen atoms are critical for forming hydrogen bonds with

the "hinge" region of the kinase ATP-binding pocket, a conserved interaction for many ATP-

competitive inhibitors.

Substitutions at the 3- and 6-positions: Optimization of substituents at these positions is key

to achieving high potency and selectivity. For example, in IKKβ inhibitors, specific aromatic

or heteroaromatic groups at the 3-position and small alkyl or cyano groups at the 6-position

were found to enhance activity.[11]

Solvent Front Interactions: Groups extending from the core scaffold can interact with the

solvent-exposed region, providing opportunities to fine-tune properties like solubility and cell

permeability without sacrificing core binding affinity.
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Scaffold Kinase Target Key Substituents IC50 (nM)

Imidazo[1,2-

b]pyridazine
IKKβ

Optimized 3- and 6-

positions
< 50

Imidazo[1,2-

b]pyridazine
GSK-3β

Optimized for brain

penetrance
< 10

Illustrative data based

on published reports.

[11][12]

Mechanism of Action: ATP-Competitive Kinase Inhibition
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Caption: ATP-competitive binding of an inhibitor.

Part 3: Therapeutic Potential and Future
Perspectives
The 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid scaffold and its close relatives

represent a highly versatile and promising platform for drug discovery. The demonstrated

success in targeting distinct and highly valuable protein classes—STING agonists for

immunotherapy and kinases for oncology—underscores its potential.

Current Standing:
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STING Agonists: The discovery of potent, systemically available STING agonists from this

class, such as compound A4, represents a significant advance.[8] These compounds have

shown robust anti-tumor activity in preclinical models and are promising candidates for

further development.[8][9]

Kinase Inhibitors: The related imidazo[1,2-b]pyridazine scaffold has yielded clinical

candidates and brain-penetrant inhibitors for neurodegenerative diseases, validating the

core's utility as a "hinge-binding" motif.[3][12]

Future Directions:

Scaffold Diversification: The carboxylic acid handle allows for the creation of extensive

libraries of amide derivatives, enabling fine-tuning of ADME (Absorption, Distribution,

Metabolism, and Excretion) properties and exploration of new interactions within target

binding sites.[10]

Exploring New Targets: The unique electronic and structural features of this scaffold make it

an attractive candidate for screening against other therapeutic targets, such as other

immune modulators (e.g., IDO1) or metabolic enzymes.

Combination Therapies: In oncology, combining a STING agonist derived from this scaffold

with a kinase inhibitor (potentially one based on a similar core) or an immune checkpoint

inhibitor could lead to synergistic anti-tumor effects.

The continued exploration of the 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid chemical

space is poised to deliver next-generation therapeutics with novel mechanisms of action and

improved clinical profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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